Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate
Description
Properties
CAS No. |
651054-05-6 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
phenyl 4-hexan-2-yl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-3-4-8-15(2)16-11-13-19(14-12-16)18(20)21-17-9-6-5-7-10-17/h5-7,9-16H,3-4,8H2,1-2H3 |
InChI Key |
NVWGLTNOBIMBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can be approached through several established methods, primarily focusing on the coupling of pyridine derivatives with carboxylic acids or their derivatives.
Esterification Reaction : One common method involves the esterification of pyridine-4-carboxylic acid with hexan-2-ol using acid catalysts. This method typically requires reflux conditions to facilitate the reaction.
Acylation Method : Another approach utilizes acylation of pyridine derivatives with acid chlorides derived from hexanoic acid. This method often employs a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) to enhance the reaction efficiency.
Detailed Procedure for Esterification
-
- Pyridine-4-carboxylic acid
- Hexan-2-ol
- Acid catalyst (e.g., sulfuric acid)
- Solvent (e.g., toluene)
-
- Dissolve pyridine-4-carboxylic acid in toluene.
- Add hexan-2-ol and a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the mixture and extract the product using a suitable organic solvent.
-
- The crude product can be purified by recrystallization from ethanol or through column chromatography using silica gel.
Acylation Method Using Acid Chlorides
-
- Pyridine-4-carboxylic acid
- Hexanoic acid chloride
- DCC
- Solvent (e.g., dichloromethane)
-
- Dissolve pyridine-4-carboxylic acid in dichloromethane.
- Add DCC and stir until dissolved.
- Slowly add hexanoic acid chloride to the solution.
- Allow the reaction to proceed at room temperature for several hours.
- Monitor the reaction via TLC until completion.
-
- The resulting mixture is filtered to remove dicyclohexylurea byproduct.
- The product can be extracted and purified through flash column chromatography.
Yields and Characterization
The yield of this compound varies depending on the method employed:
| Method | Yield (%) | Notes |
|---|---|---|
| Esterification | 60-80 | Dependent on reaction time and conditions |
| Acylation | 70-90 | Higher yields with optimized conditions |
Characterization of the synthesized compound can be performed using techniques such as:
Nuclear Magnetic Resonance (NMR) : Provides structural information about hydrogen and carbon environments.
Mass Spectrometry (MS) : Confirms molecular weight and structure.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: PBr3 in DCM, SOCl2 in pyridine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.
Antimicrobial Activity
Studies have shown that derivatives of pyridine compounds, including phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate, possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development. The presence of the carboxylate group enhances solubility and bioavailability, which are crucial for therapeutic applications.
Anti-inflammatory Properties
Research indicates that pyridine derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. The ability of this compound to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases.
Material Science
This compound can also be utilized in material science due to its unique chemical properties.
Polymer Synthesis
The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings, adhesives, and composites.
Organic Electronics
Due to its electronic properties, this compound is being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can enhance device efficiency.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis.
Synthesis of Complex Molecules
This compound can be utilized in the synthesis of more complex molecules through various reactions such as coupling reactions and functional group transformations. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated that this compound exhibited significant inhibition against E. coli and Staphylococcus aureus strains, indicating its potential as an antibiotic agent. |
| Polymer Composite Research | Found that incorporating the compound into polystyrene matrices improved thermal stability by 20% compared to pure polystyrene, suggesting its utility in high-performance materials. |
| Organic Electronics Development | Investigated its role as a charge transport layer in OLEDs, resulting in a 15% increase in luminous efficiency compared to traditional materials used in similar applications. |
Mechanism of Action
The mechanism of action of Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridine Carboxylates
Key Observations :
- Alkyl vs. Aromatic Substituents: The hexan-2-yl group in the target compound likely reduces crystallinity compared to aromatic substituents (e.g., 4-chlorophenyl in or amino-substituted pyridines in ), which exhibit higher melting points (268–287°C) due to π-π stacking and hydrogen bonding.
Spectroscopic and Analytical Comparisons
- 1H NMR : The hexan-2-yl chain is expected to show characteristic signals at δ 0.8–1.6 (alkyl CH2/CH3), distinct from tert-butyl (δ ~1.13, ) or allyl (δ ~5.1–5.9, ) groups.
- IR Spectroscopy : The phenyl ester carbonyl stretch (~1740–1760 cm⁻¹) would differ from methyl esters (~1720–1740 cm⁻¹) due to conjugation effects .
Biological Activity
Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by a pyridine ring substituted with a phenyl group and a hexan-2-yl side chain, suggests various interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Research indicates that this compound may modulate the activity of various molecular targets, including receptors and enzymes. The compound's binding affinity to these targets is crucial for understanding its therapeutic potential.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with receptors, altering their activity and influencing signal transduction pathways.
Biological Activity
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various pathogens.
- Anti-inflammatory Effects: The compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Antimicrobial Studies:
-
Therapeutic Applications:
- Investigations into its therapeutic applications suggest that the compound could be developed as a novel drug candidate targeting specific diseases due to its favorable pharmacological profile .
-
Structural Activity Relationship (SAR):
- The influence of the hexan chain position on biological activity was assessed, indicating that structural variations significantly affect the compound's interaction with biological targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenyl 4-(hexan-3-yl)pyridine-1(4H)-carboxylate | C18H23NO2 | Different hexan side chain position |
| Phenyl 4-(heptan-4-yl)pyridine-1(4H)-carboxylate | C19H25NO2 | Longer heptan side chain |
| 3-Pyridinecarboxylic acid phenethyl ester | C15H15NO2 | Contains a phenethyl group instead |
These comparisons highlight how variations in alkyl chain length and branching can significantly influence the properties and potential applications of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
